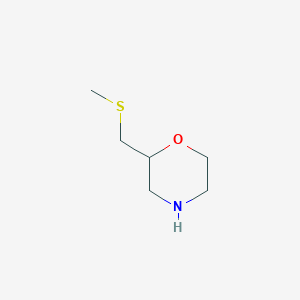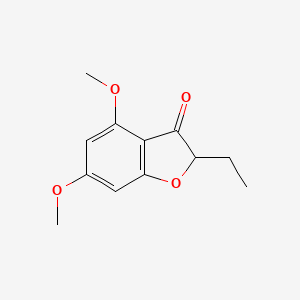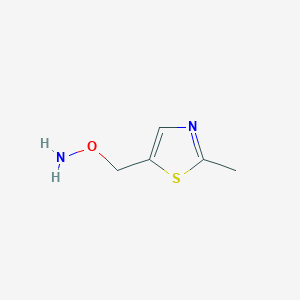
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a pyrrolidine ring, which is further substituted with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine typically involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. One common method includes a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane with the primary amine to form γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method is versatile and can accommodate a variety of substituted anilines, benzylamines, and other primary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can introduce strain into the molecule, making it more reactive and capable of forming covalent bonds with its targets. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-2-pyrrolidinone: This compound has a similar pyrrolidine ring but lacks the cyclopropane ring.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two carbonyl groups.
Uniqueness
2-(1-Benzylpyrrolidin-2-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a benzyl-substituted pyrrolidine ring. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
2-(1-benzylpyrrolidin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H20N2/c15-13-9-12(13)14-7-4-8-16(14)10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10,15H2 |
Clé InChI |
OOBVMZVEKIZDFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C3CC3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


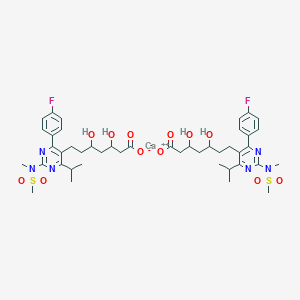






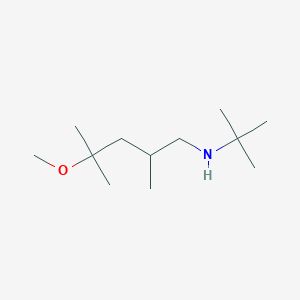
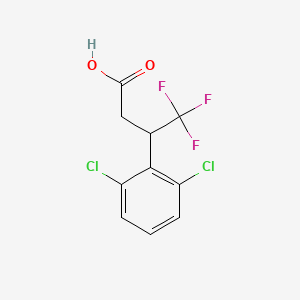

![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
